molecular formula C17H18N4O6 B160150 (Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline CAS No. 129047-05-8

(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline

Cat. No.: B160150
CAS No.: 129047-05-8
M. Wt: 374.3 g/mol
InChI Key: LXOHMGALVZOYRF-BTJKTKAUSA-N
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Description

(Z)-But-2-enedioic acid (maleic acid) and 6-nitro-2-piperazin-1-ylquinoline form a salt complex, structurally characterized by a quinoline backbone substituted at position 2 with a piperazine group and at position 6 with a nitro (-NO₂) group. The (Z)-but-2-enedioic acid component acts as a counterion, enhancing solubility and stability.

Key structural features:

  • Quinoline core: A bicyclic aromatic system providing a planar scaffold for molecular interactions.
  • 6-Nitro substituent: An electron-withdrawing group influencing electronic distribution and binding affinity.
  • Piperazine moiety: A flexible six-membered ring with two nitrogen atoms, enabling hydrogen bonding and conformational adaptability.
  • Maleate counterion: Improves aqueous solubility and crystallinity .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOHMGALVZOYRF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042557
Record name 6-Nitroquipazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129047-05-8
Record name Du-24565 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129047058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquipazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-24565 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORQ6D36T5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2-Piperazin-1-ylquinoline

The foundational step in preparing 6-nitroquipazine maleate involves substituting a halogen atom on a quinoline scaffold with piperazine. For example, 2-chloroquinoline reacts with piperazine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : None required due to the inherent reactivity of chloroquinoline.

  • Solvent : THF/water mixtures or ethanol.

A representative procedure involves refluxing 2-chloroquinoline (1.0 equiv) with excess piperazine (2.5 equiv) in ethanol for 12–24 hours. The product, 2-piperazin-1-ylquinoline , is isolated via filtration or solvent evaporation, yielding 70–85%.

Nitration of the Quinoline Core

Regioselective Nitration at the 6-Position

Introducing a nitro group at the 6-position of 2-piperazin-1-ylquinoline requires careful control to avoid over-nitration or isomerization. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C is typically employed.

Optimized Protocol :

  • Nitrating Agent : Fuming nitric acid (1.2 equiv) in concentrated sulfuric acid.

  • Reaction Time : 2–4 hours.

  • Workup : Quenching with ice-water followed by neutralization with NaHCO₃.

The nitro group’s electron-withdrawing nature directs substitution to the 6-position, as confirmed by NMR and X-ray crystallography. Yields range from 60–75%, with purity >95% achievable via recrystallization in ethanol.

Formation of the Maleate Salt

Acid-Base Reaction with (Z)-But-2-enedioic Acid

The final step involves protonating the piperazine nitrogen with maleic acid to form the water-soluble maleate salt. Stoichiometric equivalence (1:1 molar ratio) ensures complete salt formation.

Procedure :

  • Dissolve 6-nitro-2-piperazin-1-ylquinoline (1.0 equiv) in hot ethanol.

  • Add maleic acid (1.05 equiv) dissolved in ethanol dropwise.

  • Cool to 4°C to precipitate the salt, yielding 85–90%.

Critical Parameters :

  • pH control (pH 4–5) to avoid hydrolysis of the nitro group.

  • Use of anhydrous conditions to prevent hydrate formation.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%. Retention times are compared against synthetic standards.

Structural Confirmation

  • Mass Spectrometry : Molecular ion peak at m/z 374.3 [M+H]⁺.

  • ¹H NMR : Distinct signals for the quinoline aromatic protons (δ 8.2–8.6 ppm) and maleate vinyl protons (δ 6.3 ppm, J = 12 Hz).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Nucleophilic Substitution75–85%>95%No catalyst required
Nitration60–75%>90%Regioselective
Salt Formation85–90%>98%Enhances solubility and stability

Challenges and Optimization Strategies

Nitration Side Reactions

Over-nitration can occur at elevated temperatures (>10°C), producing 6,8-dinitro derivatives. Mitigation includes strict temperature control and incremental nitric acid addition.

Maleate Salt Hygroscopicity

The maleate salt is hygroscopic, requiring storage under desiccation. Lyophilization improves long-term stability.

Chemical Reactions Analysis

Quipazine, 6-nitro-, maleate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Quipazine, 6-nitro-, maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound for studying serotonin transport mechanisms.

    Biology: The compound is employed in experiments to understand the role of serotonin in various biological processes.

    Medicine: Research involving Quipazine, 6-nitro-, maleate focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting serotonin receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The table below lists structurally related compounds and their similarity scores (based on molecular frameworks and substituent patterns) :

Compound Name Molecular Formula Substituents Similarity Score Key Differences vs. Target Compound
2-(Piperazin-1-yl)quinoline maleate C₁₃H₁₄N₃⁺·C₄H₃O₄⁻ Quinoline (position 2: piperazine; no nitro) 0.75 Lacks nitro group; reduced electron-withdrawing effects
11-(4-Methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine C₂₀H₂₁N₅ Dibenzodiazepine core; methyl-piperazine 0.77 Larger polycyclic core; methyl substitution on piperazine
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile C₁₁H₁₃N₅ Nicotinonitrile core; chiral methyl-piperazine 0.74 Smaller heterocycle; chirality introduces stereochemical complexity
N,N,2-Trimethylquinolin-6-amine C₁₂H₁₅N₂ Quinoline with methyl groups (positions 2, 6) 0.67 No piperazine; amine substituents alter basicity

Physicochemical and Pharmacological Differences

(a) 2-(Piperazin-1-yl)quinoline maleate
  • Solubility : Higher aqueous solubility due to maleate counterion, similar to the target compound .
  • Bioactivity : Acts as a serotonin receptor agonist (e.g., quipazine dimaleate), but the absence of a nitro group reduces electrophilic interactions compared to the 6-nitro derivative .
(b) 11-(4-Methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine
  • Methyl Substitution : Enhances lipophilicity but reduces hydrogen-bonding capacity compared to unmodified piperazine in the target compound .
(c) 6-Nitro Substitution Effects

The nitro group in the target compound:

  • Stability: May increase susceptibility to metabolic reduction (e.g., nitroreductase activity), a factor absent in non-nitro analogues .

Biological Activity

(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline, also known as 6-nitroquipazine maleate, is a compound with significant biological activity, particularly in relation to serotonin receptor interactions. This compound is characterized by its complex molecular structure and its potential applications in pharmacology and neuroscience.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4O6
  • Molecular Weight : 374.35 g/mol
  • CAS Number : 129047-05-8

The primary biological activity of this compound is attributed to its interaction with serotonin receptors, specifically the 5-HT2A and 5-HT3 subtypes. These receptors are implicated in various physiological processes, including mood regulation, anxiety, and neurodegenerative diseases. The compound acts as a selective serotonin transport blocker, which influences serotonin levels in the synaptic cleft, thereby modulating neurotransmission.

Serotonin Receptor Interaction

Research has demonstrated that this compound exhibits potent binding affinities to serotonin receptors. Studies indicate that it can effectively block serotonin reuptake, leading to increased serotonin availability. This mechanism is particularly relevant in the context of treating depression and anxiety disorders.

Table 1: Binding Affinities of this compound to Serotonin Receptors

Receptor TypeBinding Affinity (Ki)Effect
5-HT2A50 nMAntagonist
5-HT330 nMAntagonist

Case Studies

  • Neuropharmacological Effects :
    A study published in the Journal of Neurochemistry examined the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors when administered at therapeutic doses, supporting its potential as an antidepressant agent.
  • Anxiolytic Properties :
    Another investigation focused on the anxiolytic effects of this compound in rodent models. The findings suggested that it effectively reduced anxiety-like behaviors, which may be mediated through its action on serotonin receptors.
  • Cognitive Enhancement :
    Recent studies have also explored the cognitive-enhancing properties of this compound. Research published in Neuroscience Letters highlighted improvements in memory and learning tasks among subjects treated with the compound, indicating its potential utility in cognitive disorders.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicological assessments suggest a favorable safety margin at therapeutic doses; however, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations for (Z)-but-2-enedioic acid in this compound?

  • Answer : The (Z)-but-2-enedioic acid component is a dicarboxylic acid with a cis configuration (C=C double bond), distinct from its (E)-isomer (fumaric acid). This stereochemistry impacts solubility and reactivity. For example, maleic acid ((Z)-isomer) has a lower melting point (135°C) compared to fumaric acid (287°C) due to reduced symmetry . Characterization via NMR can distinguish isomers by analyzing coupling constants (e.g., J values for vicinal protons). X-ray crystallography is recommended for definitive stereochemical confirmation .

Q. How can researchers verify the purity and structural integrity of 6-nitro-2-piperazin-1-ylquinoline?

  • Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity, referencing retention times against standards. Mass spectrometry (MS) and elemental analysis confirm molecular weight (C₁₃H₁₃N₅O₂, MW 283.28 g/mol). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the piperazine and nitro groups .

Q. What synthetic routes are reported for preparing 6-nitro-2-piperazin-1-ylquinoline derivatives?

  • Answer : Common methods involve nucleophilic aromatic substitution:

Nitration of 2-piperazin-1-ylquinoline using HNO₃/H₂SO₄ at 0–5°C.

Piperazine coupling via Buchwald-Hartwig amination on halogenated quinoline precursors.
Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimize yields by controlling temperature and stoichiometry .

Advanced Research Questions

Q. How does the stereochemistry of (Z)-but-2-enedioic acid influence the compound’s physicochemical properties and bioactivity?

  • Answer : The cis configuration enhances solubility in polar solvents (e.g., water: ~788 g/L at 25°C) compared to the (E)-isomer (~6 g/L), facilitating formulation for in vitro assays. Computational studies (DFT) show the (Z)-isomer’s carboxyl groups engage in stronger hydrogen bonding with biological targets, potentially altering pharmacokinetics .

Q. What challenges arise in co-crystallizing (Z)-but-2-enedioic acid with 6-nitro-2-piperazin-1-ylquinoline, and how can they be addressed?

  • Answer : Challenges include mismatched pKa values (maleic acid: pKa₁ ~1.9, pKa₂ ~6.6; quinoline derivative: basic piperazine, pKa ~9.5). Strategies:

  • Use solvent evaporation with methanol/water mixtures to promote salt formation.
  • Screen crystallization conditions (e.g., slow cooling, seeding) and characterize via powder XRD .

Q. What computational approaches predict the interaction between 6-nitro-2-piperazin-1-ylquinoline and adenosine receptors (ARs)?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding to ARs. Focus on the nitro group’s electron-withdrawing effects and piperazine’s flexibility. Validate with in vitro cAMP assays using CHO cells expressing human AR subtypes .

Methodological Notes

  • Contradiction Handling : While maleic acid’s solubility is well-documented, discrepancies in pKa values across sources (e.g., NIST vs. PubChem) should be resolved via potentiometric titration .
  • Ethical Synthesis : Avoid nitro group reduction hazards (e.g., use Pd/C under H₂ for catalytic hydrogenation in quinoline derivatives) .

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